Hexafluoroisopropyl isopropyl carbonate

Organic Synthesis Electrolyte Solvent Thermal Stability

Hexafluoroisopropyl isopropyl carbonate (CAS 1980039-90-4, molecular formula C₇H₈F₆O₃, MW 254.13) is a mixed fluorinated dialkyl carbonate ester featuring a hexafluoroisopropyl (HFIP) moiety and an isopropyl group linked through a central carbonate bridge (–O–C(=O)–O–). Structurally, it belongs to the class of partially fluorinated organic carbonates, which have garnered attention as high-voltage electrolyte additives and specialty solvents due to the strong electron-withdrawing effect of the HFIP group that imparts enhanced oxidative stability and distinct solvation properties compared to non-fluorinated analogs.

Molecular Formula C7H8F6O3
Molecular Weight 254.13 g/mol
Cat. No. B12086303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluoroisopropyl isopropyl carbonate
Molecular FormulaC7H8F6O3
Molecular Weight254.13 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OC(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C7H8F6O3/c1-3(2)15-5(14)16-4(6(8,9)10)7(11,12)13/h3-4H,1-2H3
InChIKeyNVMFMPGRXHZIGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexafluoroisopropyl Isopropyl Carbonate: A Mid-Chain Fluorinated Carbonate for Specialty Solvent and Electrolyte Applications


Hexafluoroisopropyl isopropyl carbonate (CAS 1980039-90-4, molecular formula C₇H₈F₆O₃, MW 254.13) is a mixed fluorinated dialkyl carbonate ester featuring a hexafluoroisopropyl (HFIP) moiety and an isopropyl group linked through a central carbonate bridge (–O–C(=O)–O–) . Structurally, it belongs to the class of partially fluorinated organic carbonates, which have garnered attention as high-voltage electrolyte additives and specialty solvents due to the strong electron-withdrawing effect of the HFIP group that imparts enhanced oxidative stability and distinct solvation properties compared to non-fluorinated analogs .

Why Alkyl Chain Length in Hexafluoroisopropyl Carbonates Is Not Interchangeable for Scientific Procurement


Within the hexafluoroisopropyl alkyl carbonate series, seemingly minor variations in the alkyl substituent (methyl, ethyl, isopropyl, propyl) produce large shifts in key physicochemical properties, including boiling point, vapor pressure, density, and conformational flexibility . These differences directly impact distillation-based purification, evaporation rate in solvent applications, and safety classifications for shipping and storage. Substituting the isopropyl variant with a shorter-chain analog may lead to inadequate thermal stability during reactions requiring higher temperatures, while substituting with a non-fluorinated analog sacrifices the density and oxidative stability conferred by the hexafluoroisopropyl group . Therefore, direct substitution without consideration of these quantifiable property differences risks process failure in electrolyte formulation, organic synthesis, and material science applications.

Quantitative Differentiation Evidence: Hexafluoroisopropyl Isopropyl Carbonate vs. Closest Carbonate Analogs


Boiling Point: Higher Thermal Stability than Shorter-Chain Fluorinated Analogs

Hexafluoroisopropyl isopropyl carbonate exhibits a predicted boiling point of 123.3 ± 40.0 °C at 760 mmHg [1], which is significantly higher than that of the methyl analog (75.3 °C) and ethyl analog (102.8 °C) , and also exceeds that of bis(hexafluoroisopropyl) carbonate (97 °C) . This elevated boiling point indicates lower volatility and greater thermal stability in open systems, making it preferable for reactions or electrolyte formulations operated at elevated temperatures.

Organic Synthesis Electrolyte Solvent Thermal Stability

Density: 1.5× Greater than Non-Fluorinated Diisopropyl Carbonate

The density of hexafluoroisopropyl isopropyl carbonate is predicted at 1.4 ± 0.1 g/cm³ [1], which is approximately 1.5-fold higher than that of its non-fluorinated counterpart, diisopropyl carbonate (0.945 g/cm³) . This density increase arises from the replacement of three methyl-group hydrogen atoms with fluorine atoms in the HFIP moiety, substantially increasing molecular mass per unit volume.

Electrolyte Formulation Phase Separation Material Density

Vapor Pressure: 3-Fold Higher Volatility than Diisopropyl Carbonate

At 25 °C, hexafluoroisopropyl isopropyl carbonate has a predicted vapor pressure of 13.4 ± 0.2 mmHg [1], compared to 4.5 ± 0.2 mmHg for diisopropyl carbonate . This approximately three-fold higher vapor pressure indicates that the fluorinated compound will evaporate more readily under ambient conditions, which may be advantageous in applications requiring rapid solvent removal or detrimental in those demanding low-volatility solvents.

Evaporation Rate Solvent Drying Vapor Handling

Flash Point: Lower Ignition Threshold vs. Diisopropyl Carbonate with Implications for Safety Classification

The predicted flash point of hexafluoroisopropyl isopropyl carbonate is 28.5 ± 22.2 °C [1], substantially lower than the 53 °C flash point of diisopropyl carbonate . This places the fluorinated compound closer to the flammable liquid classification boundary (typically ≤ 60 °C), which may trigger stricter handling, storage, and shipping requirements under GHS and DOT/IATA regulations.

Flash Point Safety Classification Shipping Regulations

Conformational Rigidity: Fewer Rotatable Bonds than Propyl Analog May Reduce Entropic Penalty in Binding

Hexafluoroisopropyl isopropyl carbonate possesses 2 rotatable bonds , one fewer than its propyl analog (3 rotatable bonds) . The branched isopropyl group restricts conformational freedom relative to the linear n-propyl chain. In molecular recognition contexts (e.g., enzyme inhibition), reduced rotatable bond count can lower the entropic penalty upon binding, potentially improving binding affinity when the carbonate serves as a covalent warhead or recognition element.

Conformational Entropy Drug Design Molecular Recognition

Recommended Procurement Scenarios for Hexafluoroisopropyl Isopropyl Carbonate Based on Quantitative Evidence


High-Temperature Electrolyte Formulations Requiring Extended Thermal Stability

For lithium-ion battery electrolyte formulations that must withstand elevated operating temperatures (e.g., >80 °C) without premature solvent evaporation, hexafluoroisopropyl isopropyl carbonate offers a boiling point 48 °C higher than the methyl analog [1], reducing headspace pressure buildup and maintaining solvent integrity longer. Its higher thermal ceiling makes it more suitable for high-voltage NMC or Li-rich cathode systems where localized heating occurs.

Organic Synthesis Requiring Controlled Evaporation Rates for Solvent Exchange

In synthetic workflows where slow, controlled solvent removal is necessary (e.g., after nucleophilic substitution reactions involving the carbonate moiety), the compound's vapor pressure of 13.4 mmHg provides a moderate evaporation rate—faster than diisopropyl carbonate (4.5 mmHg) but slower than the methyl analog (bp 75 °C)—allowing tunable removal without excessive volatility that could disrupt sensitive intermediates [2].

High-Density Solvent Systems for Biphasic Catalysis or Liquid-Liquid Extraction

With a density approximately 48% greater than diisopropyl carbonate [3], this compound can serve as a dense fluorinated phase in biphasic catalytic systems, facilitating phase separation and product recovery. Its density profile may also be advantageous in formulating stratified electrolyte layers for advanced battery designs.

Covalent Inhibitor Libraries Where Conformational Restriction May Improve Target Binding

For medicinal chemistry programs exploring carbonate-based covalent inhibitors or prodrugs, the compound's two rotatable bonds (33% fewer than the propyl analog) may confer a favorable entropic profile for target engagement, as supported by established relationships between rotatable bond count and ligand efficiency . Procurement for fragment-based or covalent screening collections should consider this rigidity advantage.

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